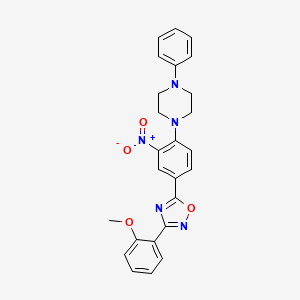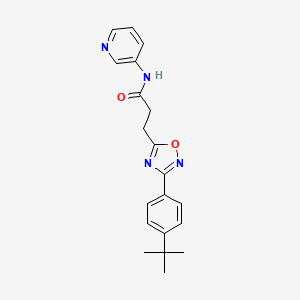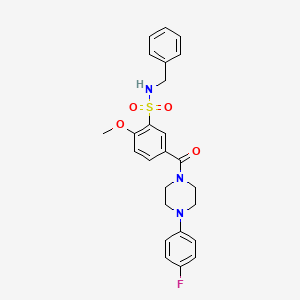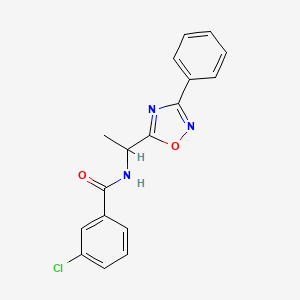
N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound known for its potential use in scientific research. This compound is a member of the oxadiazole family and has been found to possess significant biological activity. In
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been found to possess significant biochemical and physiological effects. In studies, it has been shown to inhibit cancer cell growth and induce apoptosis (cell death) in cancer cells. It has also been found to possess anti-inflammatory activity and may have potential in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Its anti-cancer and anti-inflammatory properties make it a promising compound for further research.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments and may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is in the development of new therapeutic agents for the treatment of cancer and inflammatory diseases. This compound has shown promise in these areas and further research is needed to fully understand its potential.
Another area of interest is in the development of new synthesis methods for this compound. Current methods have been reported to yield high purity products, but there may be alternative methods that could improve yields or reduce costs.
Overall, N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a promising compound for scientific research. Its anti-cancer and anti-inflammatory properties make it a promising therapeutic agent for the treatment of these diseases. Further research is needed to fully understand its potential and develop new applications for this compound.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2,3-dimethylbenzoyl chloride with 3-(furan-2-yl)-1,2,4-oxadiazol-5-amine in the presence of a base. The resulting product is then reacted with butanoyl chloride to obtain the final compound. This method has been reported to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has shown potential in a variety of scientific research applications. One area of interest is in the field of cancer research. This compound has been found to possess anti-cancer properties and has shown potential as a therapeutic agent for the treatment of cancer.
In addition, this compound has also been studied for its potential use as an anti-inflammatory agent. It has been found to possess significant anti-inflammatory activity and may have potential in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-6-3-7-14(13(12)2)19-16(22)9-4-10-17-20-18(21-24-17)15-8-5-11-23-15/h3,5-8,11H,4,9-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOGHLWQXNBLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














